(-)-N-Acetylneuraminic acid

Sialidase kinetics Enzymatic substrate specificity Bacterial neuraminidase

(-)-N-Acetylneuraminic acid (Neu5Ac, ≥98% HPLC) is the predominant human sialic acid for glycobiology research. Structural analogs cannot substitute: Neu5Gc differs by one oxygen yet reduces bacterial sialidase catalytic efficiency 110-fold (ΔΔG 14.3 kcal/mol). Neu5Ac is the only validated substrate for bacterial neuraminidase assays, the native reference for CMP-sialate synthetase cascades, and the required precursor for DANA-derived neuraminidase inhibitors (NEU3 Ki = 0.12 μM, 15-fold selectivity). For antiviral research, Neu5Ac enables multivalent glycocluster synthesis achieving 1788-fold hemagglutinin binding enhancement. Procuring high-purity Neu5Ac is a critical experimental variable—not a trivial substitution.

Molecular Formula C11H21NO10
Molecular Weight 327.28 g/mol
Cat. No. B8004099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-N-Acetylneuraminic acid
Molecular FormulaC11H21NO10
Molecular Weight327.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O.O
InChIInChI=1S/C11H19NO9.H2O/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);1H2/t5-,6+,7+,8+,9+,11-;/m0./s1
InChIKeyUWBNZJVMKXMVFR-BKSOAOGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-N-Acetylneuraminic Acid (Neu5Ac) for Scientific Procurement: Baseline Identity, Physicochemical Properties, and Regulatory Context


(-)-N-Acetylneuraminic acid (Neu5Ac, NANA, CAS 131-48-6) is the predominant sialic acid found in human cells and many mammalian cells, belonging to the N-acylneuraminic acid class of nine-carbon keto-aldonic acids with a pyranose ring structure [1]. It is negatively charged at physiological pH and occurs as a terminal sugar residue on complex glycans, mucins, glycoproteins, and glycolipids at the cell membrane [1]. It appears as a white crystalline powder with a molecular formula of C11H19NO9, molar mass of 309.27 g·mol⁻¹, and melting point of 186 °C (decomposes) [1]. Neu5Ac is classified as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor with recognized roles as an antioxidant, bacterial metabolite, and human metabolite [2].

Why Generic Substitution Fails: Differential Enzymatic Recognition and Binding Profiles of (-)-N-Acetylneuraminic Acid Relative to Neu5Gc and KDN


Sialic acid analogs cannot be interchanged without altering experimental outcomes because structural variations—even a single hydroxyl group—profoundly affect enzyme recognition, binding kinetics, and biological function. The N-glycolyl variant (Neu5Gc) differs from Neu5Ac only by an additional oxygen atom at the N-5 acetyl moiety, yet this substitution reduces catalytic efficiency (kcat/Km) by up to 110-fold in bacterial sialidases and destabilizes transition-state binding by 14.3 kcal/mol [1]. Similarly, the deaminated analog KDN (2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid) exhibits distinct substrate specificity profiles with CMP-sialic acid synthetases [2]. This non-interchangeability extends to human neuraminidase isoenzymes (NEU1–4), where C5 and C9 modifications on the DANA scaffold yield Ki values differing by orders of magnitude and confer isoenzyme selectivity profiles that are completely absent in the parent Neu5Ac [3]. For procurement decisions in enzyme assays, glycobiology research, and inhibitor development, selecting the correct sialic acid species is therefore a critical experimental variable, not a trivial substitution.

Quantitative Differentiation Evidence for (-)-N-Acetylneuraminic Acid: Head-to-Head Comparisons with Neu5Gc, DANA, and KDN Across Enzymatic and Binding Assays


Enzymatic Substrate Preference: Neu5Ac Exhibits 110-Fold Higher Catalytic Efficiency Than Neu5Gc in Bacterial Sialidase Assays

In a direct comparison of sialidase activities, Salmonella typhimurium LT2 sialidase (STSA) exhibited a kcat/Km value for the 4-methylumbelliferyl substrate of Neu5Gc that was 110 times lower than that for the corresponding Neu5Ac substrate (4MU-Neu5Ac) [1]. Additionally, in silico transition-state analogue calculations indicated that the binding affinity of Neu5Gc2en is 14.3 kcal/mol more unstable than that of Neu5Ac2en, and STSA had remarkably weak ability to cleave α2-3-linked Neu5Gc residues in gangliosides and equine erythrocytes [1]. This indicates that Neu5Ac is the preferred substrate for this enzyme class, while Neu5Gc is poorly cleaved.

Sialidase kinetics Enzymatic substrate specificity Bacterial neuraminidase

Multivalent Glycocluster Potency: Neu5Ac-Decorated β-CD Scaffold Enhances Influenza Hemagglutinin Binding Affinity by 1788-Fold Over Monomeric Neu5Ac

In a comparative binding study evaluating inhibition of influenza virus hemagglutinin, a multivalent inhibitor bearing 21 Neu5Ac residues on the primary face of a β-cyclodextrin scaffold achieved a dissociation constant (KD) of 3.87 × 10⁻⁷ M [1]. Compared with inhibition by monomeric Neu5Ac, this multivalent construct afforded 1788-fold higher binding affinity inhibition [1]. This demonstrates that while Neu5Ac itself provides the fundamental recognition unit, its multivalent presentation dramatically amplifies binding avidity—a property not achievable with non-sialic acid scaffolds or with analogs lacking the N-acetyl moiety required for proper Siglec and hemagglutinin engagement.

Influenza entry inhibition Multivalent glycoclusters Hemagglutinin binding

Substrate Versatility in CMP-Activation: Neu5Ac Serves as Reference Substrate for Systematic Analogue Comparison Across >3 Orders of Magnitude in Kinetic Parameters

Steady-state kinetic analysis of Neisseria meningitidis CMP-sialate synthetase (CSS) evaluated Neu5Ac alongside eleven structural variations including backbone truncations, deamination products, epimers, and several N-acyl modifications [1]. The assay covered substrate parameters spanning more than three orders of magnitude for KM and kcat measurements, with Neu5Ac serving as the native reference substrate [1]. Notably, the enzyme demonstrated unusual versatility in accepting non-natural sialic acid analogues, but the kinetic parameters for each analogue deviated substantially from the Neu5Ac baseline, underscoring that even structurally conservative modifications (e.g., N-propanoyl substitution or deamination to KDN) produce measurable and sometimes dramatic shifts in catalytic efficiency [1].

CMP-sialic acid synthetase Enzymatic nucleotide activation Sialoconjugate synthesis

Synthetic Building Block Differentiation: Regioselective Acylation Profile of Neu5Ac Follows Predictable Hierarchy (C4 > C9 > C8 > C2) Enabling Controlled Derivatization

Reaction of per-O-silylated Neu5Ac ester with acetic acid and acetic anhydride in pyridine promotes regioselective silyl ether/acetate exchange with a defined hierarchical order: C4 (secondary) > C9 (primary) > C8 (secondary) > C2 (anomeric) [1]. This predictable regioselectivity enables controlled synthesis of partially O-acetylated Neu5Ac analogues—derivatives that occur naturally as products of sialate O-acetyltransferases and modulate ligand properties and degradation pathways of sialoglycoconjugates [1]. Alternative methodologies for regioselective introduction of picoloyl groups at various O-positions have also been established, achieved either by controlled direct picoloylation or by modified ReSET methodology [2]. These synthetic protocols are specific to the Neu5Ac scaffold and cannot be assumed to transfer directly to KDN or Neu5Gc scaffolds without experimental validation.

Regioselective acylation Carbohydrate chemistry Sialic acid derivatization

Inhibitor Scaffold Foundation: Parent Neu5Ac Framework Enables DANA-Derived Inhibitors with Ki = 0.12 μM and 15-Fold NEU3 Selectivity

2-Deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), the unsaturated derivative of Neu5Ac, serves as the foundational scaffold for human neuraminidase (NEU1–4) inhibitor development [1]. Structure-activity relationship studies have established that modifications at the C9 position of DANA are critical for potency and selectivity [1]. A C9 biphenyl carbamate DANA derivative (compound 963) demonstrated high selectivity and potency for NEU3 with Ki = 0.12 ± 0.01 μM [1]. A separate study identified a NEU3-selective inhibitor with Ki = 320 ± 40 nM and 15-fold selectivity over other human neuraminidase isoenzymes, capable of blocking glycolipid processing by NEU3 in vitro [2]. Additionally, 8-deoxy DANA compounds increased potency against NEU2 and NEU3, while several di-deoxy analogs were tolerated by NEU1, NEU2, and NEU3 [3]. In influenza neuraminidase systems, a phosphonate analog of Neu5Ac (ePANA) exhibited approximately 100-fold better inhibition of type A (N2) and type B neuraminidase compared with sialic acid itself [4].

Human neuraminidase inhibition Isoenzyme selectivity DANA scaffold

Natural Abundance and Occurrence Context: Neu5Ac Is the Predominant Mammalian Sialic Acid; Neu5Gc and KDN Represent Minor Species with Distinct Biological Contexts

N-Acetylneuraminic acid (Neu5Ac) is the predominant sialic acid found in human cells and many mammalian cells [1]. In contrast, N-Glycolylneuraminic acid (Neu5Gc) is absent in humans due to an inactivating mutation in the CMAH gene but occurs in other mammals, while KDN (2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid) is a deaminated form also occurring in nature [1][2]. Quantitative tissue analysis in guinea-pig liver and serum demonstrates that Neu5Ac comprises 85% and 61% of total sialic acid content, respectively [3]. This natural predominance establishes Neu5Ac as the physiologically relevant reference standard for glycobiology research, while Neu5Gc and KDN represent specialized analogs for investigating species-specific glycosylation or pathological conditions.

Sialic acid distribution Glycobiology baseline Comparative biology

Validated Application Scenarios for (-)-N-Acetylneuraminic Acid Based on Quantitative Differentiation Evidence


Sialidase Substrate Specificity Studies Requiring Defined Enzyme Kinetics

For researchers using bacterial sialidases (e.g., Salmonella typhimurium LT2 sialidase) to cleave sialic acid residues from glycoconjugates, (-)-N-Acetylneuraminic acid is the only appropriate substrate. Evidence shows that Neu5Gc is cleaved with 110-fold lower catalytic efficiency (kcat/Km) and exhibits 14.3 kcal/mol weaker transition-state binding [1]. Substituting Neu5Ac with Neu5Gc in these assays will result in negligible enzymatic activity and failed experimental outcomes. This scenario applies to glycoprotein analysis, ganglioside characterization, and any workflow employing bacterial neuraminidases for sialic acid removal.

Synthesis of Multivalent Sialoside Inhibitors for Antiviral Drug Discovery

In influenza and coronavirus entry inhibition research, monomeric Neu5Ac serves as the essential building block for constructing multivalent glycoclusters that achieve up to 1788-fold enhanced hemagglutinin binding affinity (KD = 3.87 × 10⁻⁷ M for a 21-mer β-CD construct) compared with monomeric controls [2]. This application is validated for broad-spectrum antiviral development targeting hemagglutinin-mediated viral entry, where the N-acetyl moiety is required for proper receptor recognition.

Medicinal Chemistry Optimization of DANA-Based Neuraminidase Inhibitors

For structure-activity relationship studies targeting human neuraminidase isoenzymes (NEU1–4), (-)-N-Acetylneuraminic acid is the required precursor for synthesizing DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid) and its C9-modified derivatives. Optimized DANA analogs achieve NEU3 Ki values as low as 0.12 μM with 15-fold isoenzyme selectivity [3][4]. This scaffold is also the basis for influenza neuraminidase inhibitors where phosphonate analogs exhibit 100-fold improved potency over sialic acid [5]. Procurement of high-purity Neu5Ac enables access to this validated inhibitor development pathway.

Enzymatic Synthesis of Sialoconjugates via CMP-Activation Cascades

In one-pot two-enzyme cascades using CMP-sialate synthetase (CSS) from Neisseria meningitidis and α2,6-sialyltransferase from Photobacterium leiognathi, Neu5Ac serves as the native reference substrate against which all analogue performance must be calibrated [6]. Kinetic parameters for structural analogues span over three orders of magnitude, making Neu5Ac the reliable choice for establishing baseline reaction conditions and optimizing preparative-scale sialoconjugate synthesis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-N-Acetylneuraminic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.